REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1.Cl>O.[Pt](=O)=O.O>[OH:1][CH2:2][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][NH:6]1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCCCC1=NC=CC=C1
|
Name
|
|
Quantity
|
36.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
O.[Pt](=O)=O
|
Name
|
|
Quantity
|
63.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off through Celite®
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
The combined filtrates were treated with BioRad
|
Type
|
FILTRATION
|
Details
|
The resin was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the product was chromatographed on silica gel using 10%
|
Type
|
TEMPERATURE
|
Details
|
increasing to 20% (10% conc. NH4OH in methanol)dichloromethane as the eluant
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCC1NCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.22 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |